molecular formula C12H10Cl2N2 B12116908 Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- CAS No. 1049118-68-4

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-

Katalognummer: B12116908
CAS-Nummer: 1049118-68-4
Molekulargewicht: 253.12 g/mol
InChI-Schlüssel: FAYXMQXNGXMGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a heterocyclic compound that features both imidazole and cyclopentane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized using an imidazole derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Thiazole: Another heterocyclic compound with sulfur, providing unique reactivity.

Uniqueness

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is unique due to its combined cyclopentane and imidazole rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1049118-68-4

Molekularformel

C12H10Cl2N2

Molekulargewicht

253.12 g/mol

IUPAC-Name

2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2

InChI-Schlüssel

FAYXMQXNGXMGGD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.